molecular formula C18H14FN3O B14998037 N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B14998037
M. Wt: 307.3 g/mol
InChI Key: KDJVNDHWGRBDNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine” is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the furan-2-yl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.

    Attachment of the 4-fluorophenyl group: This can be done through nucleophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions might target the imidazo[1,2-a]pyridine core or the furan ring.

    Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine” may have various applications in scientific research:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for therapeutic applications, possibly as a drug candidate for treating specific diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine” would depend on its specific biological target. Generally, it might interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine
  • N-(4-bromophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine
  • N-(4-methylphenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

Uniqueness

“N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine” is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C18H14FN3O

Molecular Weight

307.3 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-(furan-2-yl)-7-methylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C18H14FN3O/c1-12-8-9-22-16(11-12)21-17(15-3-2-10-23-15)18(22)20-14-6-4-13(19)5-7-14/h2-11,20H,1H3

InChI Key

KDJVNDHWGRBDNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC3=CC=C(C=C3)F)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.